

Technical Guide: Synthesis and Characterization of N-(4-iodophenyl)butan-1-amine

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Compound of Interest

Compound Name: *N-butyl-4-iodoaniline*

CAS No.: 146904-78-1

Cat. No.: B8773214

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Executive Summary

N-(4-iodophenyl)butan-1-amine (CAS: 146904-78-1), also known as **N-butyl-4-iodoaniline**, is a critical bifunctional intermediate in medicinal chemistry and materials science. Its structure comprises an electron-rich secondary amine and an electron-deficient aryl iodide, making it a "lynchpin" scaffold. The nitrogen center serves as a nucleophile for acylation or alkylation, while the carbon-iodine (C-I) bond provides a high-reactivity site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide details the optimized synthesis via reductive amination, a method chosen for its selectivity over direct alkylation. It also covers structural characterization (NMR spectroscopy) and downstream applications in the synthesis of Bcl-2 inhibitors and hole-transport materials.

Chemical Identity & Properties

Property	Data
IUPAC Name	N-(4-iodophenyl)butan-1-amine
Common Name	N-butyl-4-iodoaniline
CAS Number	146904-78-1
Molecular Formula	C ₁₀ H ₁₄ I _N
Molecular Weight	275.13 g/mol
Appearance	Viscous oil or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water

Synthetic Methodology

The Challenge of Selectivity

Direct alkylation of 4-iodoaniline with 1-bromobutane is operationally simple but kinetically flawed. It frequently results in a statistical mixture of the desired secondary amine, the over-alkylated tertiary amine (N,N-dibutyl), and unreacted starting material.

To ensure process integrity, this guide recommends Reductive Amination (Method A). This pathway proceeds via an imine intermediate, which is reduced in situ.^{[1][2]} The steric bulk of the intermediate complex discourages double alkylation, significantly improving yield and purity.

Method A: Reductive Amination (Recommended)

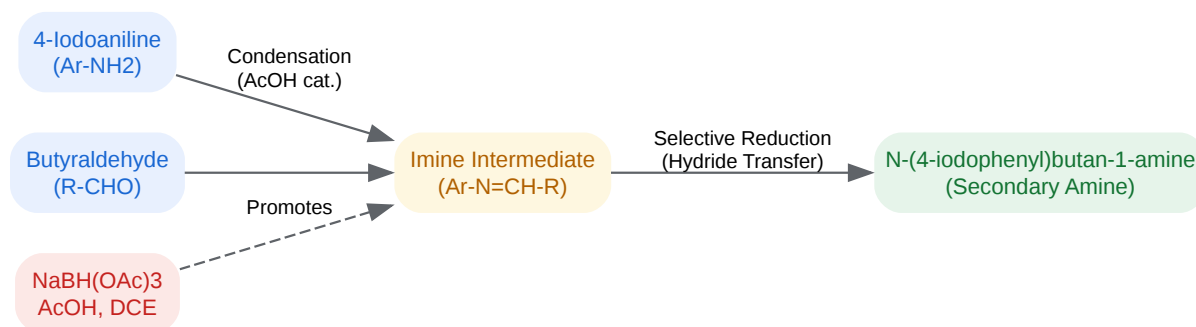
Reaction Type: One-pot Reductive Amination
Precursors: 4-Iodoaniline, Butyraldehyde (Butanal)
Reagents: Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH)
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Protocol

- Imine Formation:

- Charge a dry reaction vessel with 4-iodoaniline (1.0 equiv) and 1,2-dichloroethane (DCE) [0.2 M concentration].
- Add butyraldehyde (1.1 equiv) and acetic acid (1.0 equiv).
- Note: Acetic acid catalyzes the formation of the imine/iminium species.
- Stir at room temperature for 30–60 minutes under an inert atmosphere (N₂ or Ar).
- Selective Reduction:
 - Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
 - Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
 - Mechanistic Insight: STAB is less basic and milder than NaBH₄, allowing the aldehyde to coexist with the reducing agent without being reduced to the alcohol before imine formation.
 - Allow the reaction to warm to room temperature and stir for 12–16 hours.
- Quench and Workup:
 - Quench the reaction by adding saturated aqueous NaHCO₃ solution (pH ~8–9).
 - Extract the aqueous layer with Dichloromethane (DCM) (3x).
 - Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure.[3]
 - Purify via flash column chromatography (Silica gel).
 - Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20). The product is less polar than the primary amine but more polar than the dialkylated byproduct.

Visualization of Synthetic Workflow



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Caption: One-pot reductive amination workflow ensuring mono-alkylation selectivity.

Characterization Standards

Trustworthiness in chemical synthesis relies on rigorous validation. The following NMR data confirms the structure, specifically distinguishing the secondary amine from tertiary byproducts.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.40	Doublet (J=8.8 Hz)	2H	Ar-H (meta to N)	Characteristic AA'BB' pattern of para-substituted benzenes.
6.38	Doublet (J=8.8 Hz)	2H	Ar-H (ortho to N)	Upfield shift due to electron-donating amine.
3.63	Broad Singlet	1H	N-H	Confirms secondary amine. (Disappears with D ₂ O shake).
3.07	Triplet (J=7.1 Hz)	2H	N-CH ₂ -	Methylene directly attached to nitrogen.
1.57	Quintet/Multiplet	2H	-CH ₂ -	Beta-methylene of the butyl chain.
1.41	Sextet/Multiplet	2H	-CH ₂ -	Gamma-methylene. ^[4]
0.95	Triplet (J=7.3 Hz)	3H	-CH ₃	Terminal methyl group.

Data Source Validation: The coupling constants (J ~8.8 Hz) for the aromatic protons are diagnostic for para-substitution. The integration of the N-H proton (1H) definitively rules out the tertiary amine (which would have 0H) and the primary amine (which would have 2H).

Applications & Reactivity Profile

N-(4-iodophenyl)butan-1-amine is a "divergent intermediate." Its value lies in the orthogonal reactivity of its functional groups.

Medicinal Chemistry (Bcl-2 Inhibitors)

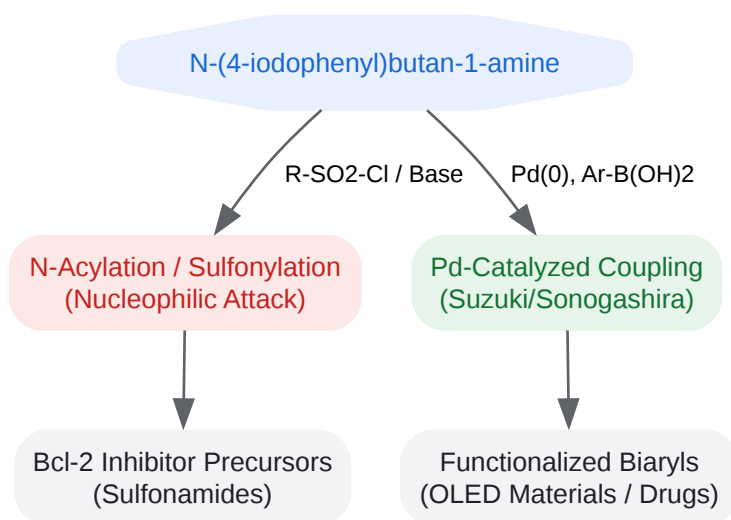
The molecule serves as a scaffold for synthesizing sulfonamide derivatives that act as anti-apoptotic Bcl-2 inhibitors. The secondary amine is typically acylated or sulfonylated to attach a pharmacophore, while the iodine allows for the attachment of biaryl systems to occupy hydrophobic pockets in the target protein.

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly labile towards oxidative addition by Pd(0) species.

- Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl amines.
- Buchwald-Hartwig: Coupling with a second amine (if using the iodine site) or coupling the amine end to another aryl halide (though the iodine is more reactive, requiring chemoselectivity strategies).

Reactivity Pathway Diagram[1][4]



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Caption: Orthogonal reactivity map showing N-functionalization vs. C-I coupling pathways.

Safety & Handling

- Iodine Toxicity: Aryl iodides can be toxic and potential thyroid disruptors. Handle in a fume hood.
- Aniline Derivatives: Generally toxic by inhalation and skin absorption. Wear nitrile gloves and safety glasses.
- Waste Disposal: Segregate halogenated organic waste.

References

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